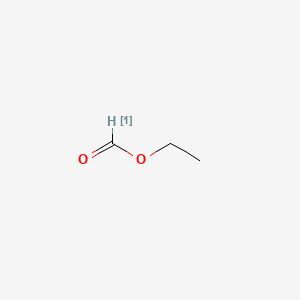

Formic-d acid, ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

35976-76-2 |

|---|---|

Molecular Formula |

C3H6O2 |

Molecular Weight |

74.08 g/mol |

IUPAC Name |

ethyl protioformate |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3H |

InChI Key |

WBJINCZRORDGAQ-HNNAGVGSSA-N |

Isomeric SMILES |

[1H]C(=O)OCC |

Canonical SMILES |

CCOC=O |

Origin of Product |

United States |

Isotopic Purity and Enrichment Considerations in Synthesis

The isotopic purity of the final deuterated ester is a critical parameter, largely dependent on the isotopic enrichment of the starting materials and the reaction conditions. For ethyl formate-d, commercially available products often specify an isotopic purity of 98 atom % D or higher. sigmaaldrich.com

Achieving high levels of deuterium (B1214612) incorporation is a primary goal in the synthesis of deuterated compounds. Various techniques are employed to maximize isotopic enrichment. One common strategy is the use of a large excess of the deuterating agent, such as D2O, to drive the hydrogen-deuterium exchange reaction to completion. rsc.org The choice of catalyst can also significantly influence the degree of deuteration. nih.gov

In some cases, multiple exchange cycles are necessary to reach the desired isotopic purity. For example, in the synthesis of 3-pentanone-d10, the product was further enriched by repeated exchange with deuterium oxide. cdnsciencepub.com

The stability of the deuterium label throughout the synthetic sequence is another important consideration. Some reaction conditions can lead to D/H back-exchange, which reduces the isotopic purity of the final product. ansto.gov.au Careful selection of reagents and reaction parameters is crucial to minimize this effect.

The table below presents data on the isotopic enrichment of various deuterated compounds from different studies:

| Compound | Deuterium Source | Achieved Isotopic Purity | Reference |

| Ethyl formate-d | Not specified | 98 atom % D | sigmaaldrich.com |

| 3-Pentanone-d10 | Deuterium oxide | 97.2 atom % D | cdnsciencepub.com |

| [D32]Oleic acid | Deuterium oxide | ~94% D | ansto.gov.au |

| α-Deuterated α-amino esters | D2O | Good to excellent | acs.org |

| Deuterated N-acetylnorloline | [2H4]AcAP | - | researchgate.net |

Scale Up and Industrial Synthetic Aspects of Deuterated Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl Formate-d

NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of atomic nuclei. nih.gov For ethyl formate-d, both ²H and ¹³C NMR offer complementary insights into its behavior in different chemical and physical states.

Deuterium (²H) NMR Spectroscopic Applications

Deuterium NMR is highly selective for deuterium-containing compounds and is particularly useful for studying molecular dynamics and interactions in complex systems. numberanalytics.com The deuterium nucleus possesses a nuclear spin of 1, and its NMR signal is sensitive to the local electric field gradient, making it an excellent probe for molecular motion. numberanalytics.com

In condensed phases, such as liquids and solids, molecules are in constant motion. ²H NMR of ethyl formate-d can be used to study these dynamics. The lineshape of the ²H NMR spectrum is highly dependent on the rate and geometry of molecular reorientation. nih.gov By analyzing the temperature-dependent changes in the spectra, researchers can extract information about the types of motion occurring, such as rotations, and their corresponding energy barriers. nih.gov

Zeolites are microporous crystalline solids with well-defined channel and cage structures, making them important as catalysts and molecular sieves. nih.gov Deuterium NMR is a valuable technique for studying the behavior of organic molecules like ethyl formate-d within the pores of zeolites. numberanalytics.com By analyzing the ²H NMR spectra, researchers can gain insights into the mobility, orientation, and interactions of the guest molecules within the zeolite framework. numberanalytics.comrsc.org This information is crucial for understanding catalytic processes and the design of new zeolite-based materials. nih.gov

Spin-lattice relaxation (T₁), also known as longitudinal relaxation, describes the process by which the nuclear spin system returns to thermal equilibrium with its surroundings (the "lattice"). ucl.ac.uk The T₁ relaxation time is sensitive to molecular motions that occur at or near the NMR frequency. By measuring the T₁ of the deuterium nucleus in ethyl formate-d, one can quantify the rates of molecular motion. ucl.ac.uk The standard method for measuring T₁ is the inversion-recovery experiment. indiana.edu Factors such as sample concentration, solvent choice, temperature, and the presence of dissolved oxygen can influence T₁ values. indiana.edu

Table 1: Factors Influencing Spin-Lattice (T₁) Relaxation Times

| Factor | Effect on T₁ |

| Concentration | T₁ values are dependent on the concentration of the sample. indiana.edu |

| Solvent | Using different solvents for the same sample will result in different T₁ values. indiana.edu |

| Temperature | Changing the temperature will alter the T₁ values. indiana.edu |

| Dissolved Oxygen | Paramagnetic dissolved oxygen can decrease T₁ values. indiana.edu |

Investigation of Organic Molecules in Zeolites

Carbon-13 (¹³C) NMR Spectroscopic Applications

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Unlike ¹H NMR, which gives indirect information, ¹³C NMR allows for the direct observation of each unique carbon atom in a molecule. bhu.ac.in In proton-decoupled ¹³C NMR spectra, each non-equivalent carbon atom typically gives rise to a single peak, simplifying spectral interpretation. wikipedia.org

The chemical shifts in a ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom. For ethyl formate, which has a similar structure to ethyl formate-d, there are three distinct carbon environments, resulting in three separate signals in the ¹³C NMR spectrum. docbrown.info The carbon atom of the carbonyl group (C=O) appears at the lowest field (highest ppm value), while the methyl carbon (CH₃) of the ethyl group appears at the highest field (lowest ppm value). docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl Formate

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) |

| a | H COOCH₂CH₃ | ~161 |

| b | HCOO CH₂CH₃ | ~61 |

| c | HCOOCH₂ CH₃ | ~14 |

Note: The chemical shift values are approximate and based on typical ranges for similar functional groups. The actual values can vary depending on the solvent and other experimental conditions.

Distortionless Enhancement by Polarization Transfer (DEPT) is a ¹³C NMR technique that can be used to determine the number of hydrogen atoms attached to each carbon. libretexts.org A DEPT experiment can distinguish between quaternary (C), methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, providing valuable structural information. libretexts.org

Elucidation of Molecular Structure and Isotopic Position

The precise molecular structure of Ethyl formate-d, including the specific location of the deuterium atom, is fundamental to its application. Spectroscopic methods are the primary tools for this determination. The linear formula for the most common isotopologue is DCO₂C₂H₅, indicating that the deuterium atom replaces the hydrogen on the formate group. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming this structure. In a typical ¹H NMR spectrum of standard ethyl formate, characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and a singlet for the formate proton (-CHO) are observed. chemicalbook.comlibretexts.org In Ethyl formate-d (DCO₂C₂H₅), the singlet corresponding to the formate proton is absent, confirming the isotopic substitution at this position.

Further confirmation can be obtained from mass spectrometry, which measures the mass-to-charge ratio of ions. The molecular weight of standard ethyl formate (C₃H₆O₂) is approximately 74.08 g/mol . nih.govnist.gov The substitution of one hydrogen atom (atomic mass ≈ 1) with a deuterium atom (atomic mass ≈ 2) results in a mass shift. For Ethyl formate-d, the molecular weight increases to approximately 75.08 g/mol , a clear indicator of successful deuteration. sigmaaldrich.com

Rotational spectroscopy, coupled with high-level computational methodologies, can also provide highly accurate structural parameters and further confirm the isotopic position by analyzing the moments of inertia of the molecule. researchgate.net

Table 1: Spectroscopic Data for Ethyl Formate-d

| Property | Value | Reference |

| Linear Formula | DCO₂C₂H₅ | sigmaaldrich.com |

| Molecular Weight | 75.08 g/mol | sigmaaldrich.com |

| CAS Number | 35976-76-2 | sigmaaldrich.comcdnisotopes.com |

| Isotopic Purity | Typically ≥98 atom % D | sigmaaldrich.comcdnisotopes.com |

Applications in Metabolic Tracing with ¹³C-Labeled Ethyl Formate

While this article focuses on Ethyl formate-d, the principles of isotopic labeling are broadly applicable and are well-illustrated by the use of ¹³C-labeled compounds in metabolic tracing. Isotope Labeling Experiments (ILEs) are powerful for mapping metabolic fluxes and understanding cellular bioenergetics. nih.govresearchgate.net In these studies, a substrate labeled with a stable isotope, such as ¹³C, is introduced into a biological system. vanderbilt.edursc.org

The labeled atoms are incorporated into various metabolites through biochemical pathways. rsc.org Analytical techniques like mass spectrometry (MS) and NMR spectroscopy are then used to track the distribution and incorporation of the ¹³C label in different molecules. researchgate.netrsc.org This allows researchers to:

Elucidate metabolic pathways. vanderbilt.edu

Quantify the flux through specific reactions. nih.gov

Identify metabolic bottlenecks and wasteful processes. vanderbilt.edu

For instance, ¹³C-labeled glucose is commonly used to study central carbon metabolism. vanderbilt.edu The patterns of ¹³C enrichment in downstream metabolites like amino acids and organic acids provide detailed information about the activity of pathways such as the citric acid cycle. researchgate.netvanderbilt.edu This approach has been instrumental in metabolic engineering to improve the production of desired compounds and in studying metabolic dysregulation in diseases. nih.govvanderbilt.edu Similar principles would apply to tracing the metabolic fate of the ethyl group from ethyl formate if it were labeled with ¹³C.

Proton (¹H) NMR Spectroscopy with Deuterated Solvents

Chemical Shift Referencing and Impurity Analysis

When acquiring a ¹H NMR spectrum of Ethyl formate-d, a deuterated solvent is typically used to avoid a large, interfering solvent signal. libretexts.org The choice of solvent can slightly influence the chemical shifts of the analyte. washington.edu

Chemical Shift Referencing: For accurate and reproducible NMR data, a reference standard is essential. Tetramethylsilane (TMS) is the most common internal reference standard, with its signal defined as 0.00 ppm. libretexts.orgacs.org In aqueous deuterated solvents like D₂O, where TMS is not soluble, other standards like sodium 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) are used. acs.org

Impurity Analysis: ¹H NMR is highly effective for detecting and identifying proton-containing impurities in a sample of Ethyl formate-d. Common laboratory solvents, residual starting materials, or side products from synthesis can be identified by their characteristic chemical shifts and signal multiplicities. pitt.eduresearchgate.netsigmaaldrich.com For example, the presence of non-deuterated ethyl formate would be readily apparent by the appearance of a singlet around 8.0 ppm. chemicalbook.com Other common impurities like water, acetone, or ethanol (B145695) have well-documented chemical shifts in various deuterated solvents. sigmaaldrich.com The chemical shift of water, in particular, can vary depending on temperature and the solvent's hydrogen-bonding capacity. pitt.edu

Table 2: Typical ¹H NMR Chemical Shifts for Ethyl Formate in CDCl₃

| Group | Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~1.3 | Triplet |

| -CH₂- | ~4.2 | Quartet |

| -CHO | ~8.0 | Singlet |

Note: In the spectrum of Ethyl formate-d (DCO₂C₂H₅), the singlet at ~8.0 ppm would be absent.

Mass Spectrometry (MS) for Isotopic Analysis of Ethyl Formate-d

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds due to its high sensitivity and ability to differentiate molecules based on their mass. researchgate.net

High-Sensitivity Detection Methods for Deuterated Esters

For detecting trace amounts of deuterated esters like Ethyl formate-d, highly sensitive MS methods are required. Gas chromatography-mass spectrometry (GC-MS) is a frequently employed technique. nih.gov Derivatization of the analyte can significantly enhance sensitivity. For example, converting fatty acids to pentafluorobenzyl (PFB) esters allows for ultra-sensitive detection using negative chemical ionization (NCI) GC-MS, with detection limits in the femtogram range. nih.govnih.gov This approach is over a thousand times more sensitive than positive chemical ionization methods for methyl ester derivatives. nih.gov

Liquid chromatography-mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS-MS), also offers exceptional sensitivity and is widely used for quantitative analysis of small molecules in complex matrices. chromatographyonline.commdpi.com By using techniques like multiple reaction monitoring (MRM), the mass spectrometer can be set to detect specific precursor-to-product ion transitions, which greatly enhances selectivity and sensitivity. chromatographyonline.com

Quantification of Isotopic Labeling in Complex Mixtures

MS is the preferred method for quantifying the extent of isotopic labeling in complex biological or chemical mixtures. researchgate.netmdpi.com The isotope dilution method is a gold standard for accurate quantification. mdpi.com This involves adding a known amount of a stable isotope-labeled version of the analyte (like Ethyl formate-d) to a sample as an internal standard. nih.govlipidmaps.org

Because the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. mdpi.comlipidmaps.org The ratio of the MS signal intensity of the native analyte to that of the labeled internal standard is used to calculate the precise concentration of the analyte, correcting for variations in sample preparation and instrument response. lipidmaps.orgnih.gov This method provides high precision and accuracy for quantifying molecules in complex samples like blood plasma or cell extracts. nih.govlipidmaps.org

Resolution of Isotopic Labels in Metabolomic Data

In the field of metabolomics, which involves the comprehensive study of metabolites in a biological system, stable isotope labeling is a powerful technique for tracing metabolic pathways and for accurate quantification of compounds. nih.govnih.gov The use of deuterated compounds, such as ethyl formate-d (specifically DCOOC₂H₅), provides a clear method for distinguishing an exogenously supplied standard from its endogenous, unlabeled counterpart within a complex biological matrix. chemie-brunschwig.ch The primary analytical techniques for resolving these isotopic labels are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass spectrometry is particularly well-suited for this purpose as it separates ions based on their mass-to-charge ratio (m/z). The incorporation of a deuterium atom in place of a hydrogen atom results in a mass increase of approximately 1.006 Da. This mass shift is readily detectable by high-resolution mass spectrometers. chemrxiv.org When ethyl formate-d is analyzed, its molecular ion peak appears at a higher m/z value compared to unlabeled ethyl formate.

Furthermore, the fragmentation pattern of the molecule under electron impact ionization also reflects the presence of the deuterium label. For instance, studies on the mass spectra of deuterated formate esters have shown that specific fragments retain the deuterium atom, allowing for unambiguous identification. cdnsciencepub.comresearchgate.net In ethyl formate-d (DCOOC₂H₅), the loss of the formyl deuterium is a minor pathway, meaning the deuterium label is retained in major fragments, aiding in its resolution. cdnsciencepub.com For example, the ion corresponding to protonated formic acid, which appears at m/z 47 in unlabeled ethyl formate, is shifted in the deuterated analog, confirming the incorporation of the formyl deuterium. cdnsciencepub.com

This clear mass difference prevents misidentification with isobaric interferences and improves the accuracy of quantitative analyses, where the deuterated compound often serves as an ideal internal standard. researchgate.net

| Fragment Identity | Unlabeled Ethyl Formate (HCOOC₂H₅) m/z | Ethyl Formate-d (DCOOC₂H₅) m/z | Notes on Isotopic Label |

|---|---|---|---|

| Molecular Ion [M]⁺ | 74 | 75 | The full molecule shows a +1 mass shift due to the deuterium atom. sigmaaldrich.com |

| [M-H]⁺ / [M-D]⁺ | 73 | 74 | Represents the loss of a hydrogen atom from the unlabeled molecule versus the loss of a hydrogen from the ethoxy group in the deuterated one. cdnsciencepub.com |

| [HC(OH)₂]⁺ / [DC(OH)₂]⁺ | 47 | 48 | This rearrangement ion, equivalent to protonated formic acid, incorporates the formyl hydrogen/deuterium. cdnsciencepub.comresearchgate.net |

| [C₂H₅O]⁺ | 45 | 45 | The ethoxy group fragment does not contain the formyl deuterium and thus appears at the same mass. cdnsciencepub.com |

Vibrational Spectroscopy (FTIR and Raman) of Deuterated Analogs

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a molecule. mdpi.com When applied to deuterated analogs like ethyl formate-d, these techniques offer a non-destructive means of characterization, revealing distinct spectral signatures that arise from isotopic substitution.

The fundamental principle behind this application is the effect of atomic mass on vibrational frequency. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium has approximately twice the mass of hydrogen, any vibrational mode involving the deuterium atom will occur at a significantly lower frequency (wavenumber) than the corresponding vibration involving a hydrogen atom. helsinki.fi For ethyl formate-d (DCOOC₂H₅), the most prominent change is observed in the stretching vibration of the formyl C-D bond compared to the C-H bond in the unlabeled molecule. This shift provides a unique spectral window for identifying and studying the deuterated compound.

Distinguishing Isotopologues and Isotopomers

FTIR and Raman spectroscopy are highly effective at distinguishing between isotopologues (molecules that differ only in their isotopic composition) and isotopomers (isomers having the same number of each isotopic atom but differing in their positions).

Isotopologues: The distinction between ethyl formate and ethyl formate-d is a clear case of identifying different isotopologues. The C-H stretching mode of the formyl group in standard ethyl formate typically appears in the 2900-3000 cm⁻¹ region of the infrared and Raman spectra. In contrast, the corresponding C-D stretching mode in ethyl formate-d is expected to shift to a lower frequency, approximately in the 2100-2200 cm⁻¹ range. cdnsciencepub.comrsc.org This significant shift moves the peak to a less crowded region of the spectrum, making it an excellent diagnostic marker for the deuterated species, free from interference from C-H, O-H, or N-H stretching vibrations. whiterose.ac.uk

Isotopomers: Vibrational spectroscopy can also differentiate between positional isomers of deuteration. For example, ethyl formate-d₁ could exist as DCOOC₂H₅ or as one of several isomers where the deuterium is on the ethyl group, such as HCOOCHDCH₃ or HCOOCH₂CH₂D. Each of these isotopomers would present a unique vibrational spectrum. While the formyl-deuterated version (DCOOC₂H₅) shows a characteristic C-D stretch, deuteration on the ethyl group would primarily affect the C-H stretching and bending modes of the methylene and methyl groups, leading to more subtle but still discernible changes in the spectrum. mdpi.com Studies on deuterated ethanol have demonstrated that the spectral contributions of -CH₃ and -CH₂- groups can be unraveled by selective deuteration, a principle that applies directly to ethyl formate. mdpi.com

| Vibrational Mode | Ethyl Formate (HCOOC₂H₅) Typical Wavenumber (cm⁻¹) | Ethyl Formate-d (DCOOC₂H₅) Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Formyl C-H Stretch | ~2950 - 3000 | N/A | FTIR & Raman |

| Formyl C-D Stretch | N/A | ~2100 - 2200 | FTIR & Raman |

| Carbonyl C=O Stretch | ~1720 - 1740 | ~1715 - 1735 | FTIR & Raman |

| Ethyl Group C-H Stretch | ~2850 - 2980 | ~2850 - 2980 | FTIR & Raman |

Note: The carbonyl (C=O) stretch may experience a slight shift due to electronic effects from the adjacent C-D bond, but the effect is minor compared to the shift of the stretching mode itself.

In Situ Monitoring of Isotope Labeling Experiments

The distinct spectral features of deuterated compounds allow for their real-time, or in situ, monitoring in chemical and biological experiments using vibrational spectroscopy. This capability is invaluable for studying reaction kinetics, metabolic fluxes, and transport processes without the need for sample extraction or quenching.

For instance, Raman spectroscopy has been successfully used to monitor the metabolic activity of E. coli cultures. whiterose.ac.uk In such an experiment, if ethyl formate-d were supplied as a substrate, its consumption could be tracked by measuring the decrease in the intensity of its unique C-D stretching band over time. whiterose.ac.uk Because Raman spectroscopy has different selection rules than FTIR and is less sensitive to interference from water, it is particularly powerful for studying biological systems in aqueous media. mdpi.comwhiterose.ac.uk

Similarly, time-resolved FTIR spectroscopy can be employed to follow reactions involving deuterated species. For example, studies have used rapid-scan FTIR to monitor the formation of deuterated formate (D-formate) on electrode surfaces during electrochemical CO₂ reduction in deuterated water, tracking the appearance of its characteristic vibrational bands on a timescale of seconds. acs.org This approach allows researchers to directly observe reaction intermediates and products as they form, providing mechanistic insights that would be difficult to obtain through conventional offline analysis.

Investigation of Reaction Mechanisms and Kinetics Utilizing Deuterated Ethyl Formate

Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Ester Reactions

The kinetic isotope effect is the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH), expressed as KIE = kL/kH. wikipedia.org When hydrogen is replaced by deuterium, this is specifically the deuterium kinetic isotope effect, kH/kD. libretexts.org These effects are categorized as primary or secondary, depending on whether the bond to the isotope is broken during the rate-determining step.

A primary deuterium kinetic isotope effect (PKIE) is observed when a bond to a deuterium atom is cleaved in the rate-determining step of a reaction. libretexts.org Because the C-D bond has a lower zero-point vibrational energy than a C-H bond, more energy is required to break it, resulting in a slower reaction rate for the deuterated compound. nih.gov Consequently, the kH/kD ratio is typically greater than 1, often in the range of 6 to 10 for C-H bond cleavage. wikipedia.org The observation of a significant PKIE is strong evidence that C-H bond scission is part of the rate-limiting step. nih.gov

In reactions involving the formyl group (CHO), such as the oxidation of formate (B1220265), very large primary KIEs can be observed. For instance, the oxidation of formate by certain ruthenium complexes shows a kH/kD of up to 25, clearly indicating that the cleavage of the C-H bond is the key event in the slowest step of the reaction. osti.gov While this is an oxidation reaction, it demonstrates the principle of using deuteration at the formyl position to identify rate-limiting C-H bond breaking.

Secondary deuterium kinetic isotope effects (SKIEs) occur when the deuterated bond is not broken in the rate-determining step. wikipedia.org These effects are generally much smaller than PKIEs but are highly informative about changes in the steric environment and hybridization at the reaction center during the transition state. wikipedia.orgcdnsciencepub.com They are classified based on the position of the deuterium atom relative to the reaction center.

α-SKIEs : Isotopic substitution is at the carbon atom undergoing reaction.

β-SKIEs : Isotopic substitution is at a carbon atom adjacent to the reaction center.

The magnitude of the SKIE is often a fraction of the theoretical maximum of approximately 1.4. wikipedia.org

Secondary KIEs are particularly useful for probing the structure of transition states in reactions like ester hydrolysis. researchgate.net The key principle is that the KIE reflects changes in the vibrational frequencies of the C-H(D) bond as the reactant moves to the transition state.

An α-SKIE is primarily influenced by the change in hybridization at the reaction center. In the hydrolysis of an ester like ethyl formate, the carbonyl carbon is sp2-hybridized in the ground state. As the nucleophile (e.g., a hydroxide (B78521) ion) attacks, this carbon moves towards a tetrahedral (sp3-hybridized) geometry in the transition state. This change from sp2 to sp3 hybridization results in an inverse isotope effect (kH/kD < 1). wikipedia.org Conversely, a change from sp3 to sp2 hybridization leads to a normal isotope effect (kH/kD > 1). wikipedia.org

However, in the base-catalyzed hydrolysis of formates, the situation is more complex. For the alkaline hydrolysis of ethyl formate-d1 (DCOOC2H5), a normal α-deuterium KIE (expressed as kD/kH) of 1.10 ± 0.01 was observed. researchgate.net This value suggests that the transition state has a more nearly tetrahedral configuration. researchgate.net Similarly, for methyl formate, the kD/kH was found to be 1.05 ± 0.01. researchgate.net In contrast, some studies report inverse effects for base-catalyzed hydrolysis of propyl formate (kH/kD = 0.85) and methyl formate (kH/kD = 0.86), indicating significant progress toward a tetrahedral transition state. The direction and magnitude of the effect provide a sensitive measure of the transition state's position along the reaction coordinate.

| Ester | Conditions | Isotope Effect (kH/kD) | Reference |

|---|---|---|---|

| Ethyl formate | Alkaline | 0.91 (kD/kH = 1.10) | researchgate.net |

| Methyl formate | Alkaline | 0.95 (kD/kH = 1.05) | researchgate.net |

| Methyl formate | Base-catalyzed | 0.86 | |

| Propyl formate | Base-catalyzed | 0.85 | |

| Propyl formate | Acid-catalyzed | 0.76 |

β-secondary KIEs are primarily governed by hyperconjugation. Hyperconjugation involves the interaction of the electrons in a C-H (or C-D) bond with an adjacent empty or partially filled p-orbital. This interaction is weaker for a C-D bond than for a C-H bond.

In the saponification of ethyl acetate (B1210297), a related ester, an inverse β-deuterium isotope effect (kH/kD = 0.90) was observed when the methyl group of the acetyl moiety was deuterated. osti.gov This inverse effect is explained by changes in hyperconjugation. In the ground state, there is positive charge character on the carbonyl carbon. This charge decreases in the tetrahedral transition state. The stabilization of the ground state by hyperconjugation is more significant for the C-H bonds than for the C-D bonds. Since the transition state has less need for this stabilization, the C-H-containing reactant is stabilized more relative to its transition state than the C-D-containing reactant, leading to a faster reaction for the deuterated species (an inverse effect). osti.gov

Classically, a molecule must have sufficient energy to overcome the activation barrier to react. However, quantum mechanics allows for a particle to "tunnel" through the barrier, even if it does not have enough energy to go over it. mit.eduazoquantum.com This quantum tunneling phenomenon is most significant for light particles, like hydrogen atoms, and becomes more prominent at low temperatures. mit.eduaanda.org

Because deuterium is twice as massive as protium (B1232500) (hydrogen-1), it is much less likely to tunnel. aanda.org This difference in tunneling probability can lead to exceptionally large primary kinetic isotope effects, far exceeding the semi-classical limit of around 7, which is based solely on zero-point energy differences. wikipedia.org The observation of an unusually large KIE, especially one with a non-linear Arrhenius plot (where the logarithm of the rate constant curves against the inverse of temperature), is often taken as evidence for quantum tunneling. aanda.org While tunneling is more commonly discussed in hydrogen atom transfer reactions, its potential contribution must be considered in any reaction involving the movement of a proton or hydrogen atom, as it can significantly enhance reaction rates beyond classical predictions. mit.edursc.org

Secondary Deuterium Kinetic Isotope Effects (α and β)

Correlation with Transition State Structures

Mechanistic Studies of Ethyl Formate Hydrolysis

The hydrolysis of esters like ethyl formate can proceed through different mechanisms depending on the pH of the solution. Isotopic labeling is crucial for distinguishing between these pathways. In neutral or acidic conditions, the reaction can be complex. Theoretical studies suggest that for neutral hydrolysis, mechanisms involving the autoionization of water to initiate the reaction may be at play. researchgate.net

Proton Inventory Technique in Water and Deuterium Oxide Mixtures

Gas-Phase Reaction Mechanisms Involving Ethyl Formate-d

The gas-phase reactions of ethyl formate are of significant interest, particularly in the context of atmospheric chemistry. Deuterated ethyl formate serves as a key substrate in laboratory studies designed to understand its atmospheric degradation pathways, especially those initiated by reactive species like chlorine atoms.

In certain atmospheric environments, particularly marine and coastal areas, chlorine (Cl) atoms can be significant oxidants. cdnsciencepub.com The reaction of Cl atoms with ethyl formate proceeds primarily through hydrogen abstraction, creating radical intermediates that undergo further reactions. Ethyl formate has three distinct sites for H-abstraction: the formyl group (H-C(O)-), the methylene (B1212753) group (-CH₂-), and the methyl group (-CH₃).

Using deuterated ethyl formate, where deuterium is selectively placed at one of these positions (e.g., D-C(O)OCH₂CH₃, CH₃CH₂OC(O)D), allows for the direct study of site-specific abstraction rates. Studies have shown that the attack of Cl atoms occurs mainly at two sites: the α-position of the oxygenated carbonylic group (the -CH₂- group) and the formyl group. conicet.gov.ar The abstraction from the methyl group is considered a minor channel. conicet.gov.ar Product analysis from these reactions identifies species such as formic acid, peroxyacetyl nitrate, and acetic formic anhydride, which helps to construct the degradation mechanism. cdnsciencepub.com

Quantum chemistry calculations are essential for complementing experimental findings. ifpenergiesnouvelles.fr Computational models, often using Density Functional Theory (DFT) methods like B3LYP and M06-2X, are employed to investigate the potential energy surface of the reaction between ethyl formate-d and Cl atoms. cdnsciencepub.comacs.orgresearchgate.net

These calculations provide detailed geometries and energies for:

Reactants and Products: The stable conformations of ethyl formate and the final products. researchgate.net

Transition States (TS): The high-energy structures that connect reactants to products for each abstraction channel. By calculating the energy barriers for abstraction from the formyl, methylene, and methyl positions, the most favorable reaction pathways can be identified. cdnsciencepub.com For the Cl + ethyl formate reaction, calculations show that H-abstraction from the -CH₂- group and the formyl group have the lowest energy barriers. cdnsciencepub.com

Intermediates: The radical species formed after H-abstraction (e.g., HC(O)OCH•CH₃ and •C(O)OCH₂CH₃) and any subsequent complexes or rearrangement products. cdnsciencepub.com

The use of deuterated species in these models allows for the theoretical prediction of kinetic isotope effects, which can then be compared with experimental data to validate the accuracy of the computed transition state structures.

At room temperature (298 K), the rate coefficient is approximately 9.84 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov

Theoretical calculations using methods like Canonical Variational Transition State Theory (CVT) with Small Curvature Tunneling (SCT) corrections provide temperature-dependent rate coefficients for each specific abstraction channel. cdnsciencepub.comacs.orgnih.gov This allows for the determination of branching ratios, which describe the fraction of the reaction that proceeds through each pathway.

The table below, based on computational studies, shows the calculated branching ratios for the different H-abstraction channels in the reaction of Cl with ethyl formate at 298 K. cdnsciencepub.com The use of ethyl formate-d is critical for experimentally verifying these predicted ratios.

| Abstraction Site | Radical Product | Calculated Branching Ratio (%) at 298 K |

|---|---|---|

| Formyl (-C(O)H) | CH₃CH₂OC(O)• | 47.4 |

| Methylene (-CH₂-) | HC(O)OCH•CH₃ | 52.4 |

| Methyl (-CH₃) | HC(O)OCH₂CH₂• | 0.2 |

These results highlight that abstraction from the methyl group is kinetically insignificant, while the formyl and methylene sites are the primary points of attack. cdnsciencepub.com

Computational Modeling of Reaction Intermediates and Transition States

Studies of Organometallic Reactions and Grignard Reagent Interactions with Esters

Ethyl formate-d is also a valuable substrate for investigating the mechanisms of organometallic reactions. Grignard reagents (R-MgX) are strong nucleophiles that react readily with esters. pearson.com The reaction of a Grignard reagent with ethyl formate typically proceeds via a two-step addition.

First, the Grignard reagent adds to the carbonyl carbon, displacing the ethoxide leaving group to form an aldehyde intermediate. vaia.combethunecollege.ac.in Because aldehydes are more reactive than esters towards Grignard reagents, a second equivalent of the reagent immediately adds to the newly formed aldehyde. bethunecollege.ac.in After protonation (e.g., with an aqueous workup), the final product is a secondary alcohol where the two alkyl groups attached to the carbinol carbon are identical and originate from the Grignard reagent. pearson.comvaia.compearson.com

The mechanism is as follows:

Nucleophilic attack: The Grignard reagent (R-MgX) attacks the carbonyl carbon of ethyl formate.

Formation of tetrahedral intermediate: A transient tetrahedral intermediate is formed.

Elimination of leaving group: The ethoxide group (⁻OCH₂CH₃) is eliminated, forming an aldehyde (R-CHO).

Second nucleophilic attack: A second molecule of the Grignard reagent attacks the aldehyde.

Formation of alkoxide: A magnesium alkoxide intermediate is formed.

Protonation: Aqueous acid workup protonates the alkoxide to yield the secondary alcohol (R₂CHOH). bethunecollege.ac.in

Using a deuterated Grignard reagent (e.g., CD₃MgBr) or a deuterated ethyl formate (e.g., DCOOCH₂CH₃) allows chemists to trace the path of the alkyl groups and the formyl hydrogen/deuterium, confirming the proposed mechanism and exploring any potential side reactions or isotopic effects. pearson.com For example, reacting ethyl formate-d (DCOOCH₂CH₃) with an excess of a Grignard reagent like ethylmagnesium bromide would result in pentan-3-ol where the hydrogen on the central carbon is replaced by deuterium (CH₃CH₂)₂CDOH, providing clear evidence of the formyl group's fate.

Computational Chemistry and Theoretical Studies on Ethyl Formate D Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into ethyl formate-d, offering a detailed picture of its electronic structure and energetics. These methods, grounded in the principles of quantum mechanics, are essential for understanding the molecule's fundamental behavior.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For ethyl formate (B1220265), DFT calculations have been employed to identify its various conformers—different spatial arrangements of the atoms arising from rotation around single bonds. aip.orgcdnsciencepub.comresearchgate.net Studies have shown that ethyl formate exists in multiple conformations, with the s-cis, trans and s-cis, gauche forms being the most stable at room temperature. aip.org

The choice of functional and basis set in DFT calculations can significantly impact the accuracy of the results. For instance, studies on ethyl butyrate, a related ester, have shown that different functionals and basis sets can lead to variations in predicted rotational constants, highlighting the importance of benchmarking computational methods against experimental data. rsc.org

Interactive Table: DFT Functionals and Basis Sets Used in Ethyl Formate Studies

| Study Focus | DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| Atmospheric Oxidation | B3LYP | 6-31G(d,p) | Geometry Optimization, Frequency Analysis | cdnsciencepub.comresearchgate.net |

| Adsorption on CaO | PBE (with DFT-D2) | Plane-wave | Geometry Optimization, Electronic Structure | unit.no |

| Pyrolysis | M06-2X-GD3 | aug-cc-pVTZ | Geometry Optimization, Reaction Pathways | conicet.gov.ar |

| Reaction with Cl atoms | M06-2X | 6-31+g(d,p) | Geometry Optimization, Vibrational Frequencies | acs.org |

For more accurate energy calculations, researchers often turn to high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). aip.orgopen.ac.uk These methods provide a more rigorous treatment of electron correlation, which is crucial for obtaining reliable energetic data.

In studies of ethyl formate, MP2 calculations with the aug-cc-pVTZ basis set have been used to obtain the ground state geometry and harmonic vibrational frequencies for both the neutral and ionic states. aip.orgopen.ac.uk However, it has been noted that MP2 can sometimes overestimate ionization energies when compared to experimental results. open.ac.uk

The CCSD(T) method, often considered the "gold standard" in quantum chemistry for its accuracy, has been employed for single-point energy calculations on geometries optimized at a lower level of theory. cdnsciencepub.comacs.orgnih.govresearchgate.net This approach offers a balance between computational cost and accuracy. For instance, the atmospheric reaction of ethyl formate with chlorine atoms was investigated using single-point energy calculations at the CCSD(T)/6-31G(d) level on B3LYP/6-31G(d,p)-optimized geometries. cdnsciencepub.com In another study, the rate coefficient for the same reaction was calculated using the CCSD(T)/cc-pVDZ//M062X/6-31+g(d,p) level of theory. acs.orgnih.gov

Recent advancements have also seen the application of machine learning approaches to refine potential energy surfaces (PES) derived from lower-level methods to a CCSD(T) level of accuracy, as demonstrated in studies of ethanol (B145695). nih.gov

Understanding the ionization energies and electronic states of ethyl formate is crucial for interpreting its behavior in various environments, including the upper atmosphere. open.ac.ukresearchgate.net High-resolution vacuum ultraviolet (VUV) photoabsorption and He(I) photoelectron spectroscopy, complemented by ab initio calculations, have provided detailed insights into the valence and ionic lowest-lying electronic states of ethyl formate. aip.orgopen.ac.ukopen.ac.uk

Calculations of the first ionization energy (IE) have been performed using various methods, including MP2, CCSD, and CCSD(T). aip.orgopen.ac.uk The adiabatic IE, which corresponds to the energy difference between the ground vibrational states of the neutral molecule and the cation, has been calculated with high accuracy using the CCSD(T) method with a large basis set and including ZPVE corrections. open.ac.uk The calculated adiabatic IE of the s-cis, trans conformer was found to be in excellent agreement with the experimental value. open.ac.uk

The electronic states of ethyl formate have been investigated using methods like the equation of motion coupled cluster (EOM-CCSD). aip.orgopen.ac.uk These calculations help in assigning the valence and Rydberg transitions observed in the photoabsorption spectrum. open.ac.uk

Interactive Table: Calculated and Experimental Ionization Energies (IE) of Ethyl Formate (s-cis,trans conformer)

| Method | Basis Set | Adiabatic IE (eV) | Vertical IE (eV) | Reference |

|---|---|---|---|---|

| Experimental | - | 10.588 | 10.771 | open.ac.uk |

| MP2 | aug-cc-pVTZ | - | - | aip.org |

| CCSD | aug-cc-pVTZ | 10.491 | 10.903 | open.ac.uk |

| CCSD(T) | aug-cc-pVTZ | - | - | open.ac.uk |

| CCSD(T) | aug-cc-pVQZ (with ZPVE) | 10.605 | - | open.ac.uk |

High-Level Ab Initio Methods (e.g., MP2, CCSD(T)) for Energetics

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of molecules at their energy minima, molecular dynamics (MD) simulations offer a dynamic view of their behavior over time. nih.gov This is particularly important for understanding processes that involve molecular motion and interactions.

MD simulations can be used to explore the conformational landscape of flexible molecules like ethyl formate-d. arxiv.org By simulating the motion of atoms over time, researchers can observe transitions between different conformers and understand the factors that govern their relative populations. elifesciences.orgnih.gov These simulations can provide insights into the flexibility of the molecule and how it might interact with other molecules in its environment. While specific MD studies focusing solely on the conformational dynamics of ethyl formate-d are not prevalent in the searched literature, the methodologies are well-established for similar molecules. arxiv.orgelifesciences.orgnih.govpnas.orgmit.edu

The development of polarizable force fields for MD simulations has improved the accuracy of predicting thermodynamic and transport properties of ionic systems, which can be relevant for understanding the behavior of ethyl formate-d in certain solvent environments. acs.org

The behavior of molecules at interfaces, such as the surface of atmospheric aerosols, is of significant environmental interest. researchgate.netacs.org Deuterated molecules are often used in experimental techniques like neutron reflectometry to probe the structure and reactivity of organic films at air-water interfaces. researchgate.netrsc.org

While direct MD simulations of ethyl formate-d on aerosol surfaces were not found in the search results, studies on related systems provide a framework for how such investigations could be conducted. For example, research on the oxidation of organic-coated aqueous aerosols has utilized deuterated surfactants to determine reaction kinetics. rsc.org Modeling approaches have been developed to describe the heterogeneous reactions of organic monolayers at the air-water interface, which could be adapted for ethyl formate-d. rsc.org

The use of deuterated species in both experimental and computational studies of atmospheric aerosols helps in elucidating reaction mechanisms and the role of organic molecules in atmospheric processes. researchgate.netresearchgate.netacs.orgcopernicus.org

Investigation of Conformational Dynamics and Intermolecular Interactions

Transition State Theory and Reaction Rate Predictions

Theoretical chemistry provides powerful tools for understanding the kinetics of chemical reactions. For systems involving isotopologues like ethyl formate-d, transition state theory (TST) and its variants are indispensable for predicting reaction rates and understanding kinetic isotope effects (KIEs), where the substitution of an atom with its heavier isotope alters the reaction rate.

Canonical Variational Transition State Theory (CVT) is an advanced computational method used to calculate reaction rate coefficients. acs.orgnih.gov It improves upon conventional TST by locating the transition state at the position along the reaction path that maximizes the Gibbs free energy of activation for a given temperature. rsc.orgresearchgate.net This variational approach is crucial for reactions without a well-defined energy barrier. researchgate.net

For reactions involving the transfer of light particles like hydrogen or deuterium (B1214612) atoms, quantum mechanical tunneling can be a significant contributor to the reaction rate, especially at lower temperatures. nih.govaanda.org Tunneling allows a particle to penetrate the potential energy barrier rather than having to go over it, a phenomenon not accounted for in classical mechanics. nih.gov Therefore, tunneling corrections are incorporated into CVT calculations to achieve accurate rate predictions. researchgate.net A commonly used method is the Small Curvature Tunneling (SCT) approximation, which accounts for the reaction path's curvature. acs.orgnih.govnih.gov

The combination of CVT with SCT has been successfully applied to compute the kinetics for gas-phase reactions of non-deuterated ethyl formate with various radicals, such as the phenyl radical (•C₆H₅) and chlorine atoms (Cl). acs.orgnih.govnih.gov For instance, in the reaction of ethyl formate with Cl atoms, theoretical rate coefficients were calculated using CVT with SCT corrections over a temperature range of 200–400 K. acs.orgnih.gov Similarly, the kinetics of the reaction between HCO radicals and ethyl formate were analyzed theoretically using the CVT/SCT/ISPE method. nih.gov

When applying these methods to ethyl formate-d, the primary focus shifts to predicting the Kinetic Isotope Effect (KIE). The substitution of a hydrogen atom with a heavier deuterium atom affects the reaction rate in two main ways:

Zero-Point Energy (ZPE): The C-D bond has a lower zero-point vibrational energy than a C-H bond. This difference typically leads to a higher activation energy for breaking a C-D bond, thus slowing down the reaction. rsc.org

Tunneling Probability: The probability of tunneling decreases significantly with increasing particle mass. nih.govaanda.org Consequently, the tunneling contribution to the rate constant is much smaller for deuterium transfer compared to protium (B1232500) (hydrogen) transfer. nih.gov

While direct CVT/SCT studies on specific ethyl formate-d reactions are not widely documented, the principles are well-established. The expected outcome is a KIE greater than one (kH/kD > 1), indicating a slower reaction for the deuterated species. The magnitude of the KIE provides insight into the nature of the transition state and the importance of tunneling. nih.gov

| Reactant | Reaction | Theoretical Method | Calculated Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Calculated KIE (kH/kD) |

|---|---|---|---|---|

| Ethyl Formate | HC(O)OCH₂CH₃ + X• → •C(O)OCH₂CH₃ + HX | CVT/SCT | 4.91 x 10⁻¹⁴ | ~5.8 |

| Ethyl Formate-d (formyl-d) | DC(O)OCH₂CH₃ + X• → •C(O)OCH₂CH₃ + DX | 0.85 x 10⁻¹⁴ |

This table presents hypothetical data based on typical KIE values observed for C-H bond cleavage reactions where tunneling is significant. The rate constant for the non-deuterated ethyl formate is adapted from a reported theoretical value for a similar reaction. nih.gov

The surrounding environment can profoundly influence reaction rates and mechanisms. In computational chemistry, solvent effects are typically modeled using either implicit or explicit solvent models. numberanalytics.com

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, represent the solvent as a continuous medium with a defined dielectric constant. numberanalytics.commdpi.comresearchgate.net They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates and transition states. researchgate.net

Explicit Solvation Models (QM/MM): In Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, the reacting molecules are treated with high-level quantum mechanics, while a number of individual solvent molecules in the immediate vicinity are treated with a less computationally expensive molecular mechanics force field. numberanalytics.com This method allows for the modeling of specific solute-solvent interactions like hydrogen bonding.

For reactions of ethyl formate-d, solvents can alter the reaction pathway and energetics compared to the gas phase. For example, in a solvolysis reaction, a polar solvent can stabilize a charged, ionic transition state, thereby lowering the activation energy and accelerating the reaction. mdpi.com Computational studies on the aminolysis of methyl formate have shown that solvent effects can be critical in determining the favored reaction mechanism (e.g., stepwise vs. concerted). researchgate.net

The presence of a solvent can also modulate the Kinetic Isotope Effect. The KIE observed in solution can differ from the gas-phase value because the solvent may stabilize the transition states for the deuterated and non-deuterated reactions to different extents. Computational assessment of these effects involves calculating the free energy profile of the reaction in the presence of the solvent model and comparing it to the gas-phase profile.

| Species | Gas Phase (Relative ΔG) | Non-Polar Solvent (e.g., Hexane) (Relative ΔG) | Polar Solvent (e.g., Water) (Relative ΔG) |

|---|---|---|---|

| Reactants (Ester + Nu⁻) | 0.0 | 0.0 | 0.0 |

| Tetrahedral Intermediate (Anionic) | +15.2 | +13.5 | +5.8 |

| Transition State (Anionic) | +25.0 | +23.8 | +14.5 |

| Products | -10.1 | -11.0 | -18.3 |

This table illustrates how solvents can stabilize charged species. The values are hypothetical and intended to show the trend of stabilization increasing with solvent polarity, which can significantly lower the activation barrier (energy of the Transition State relative to Reactants).

Canonical Variational Transition State Theory with Tunneling Corrections

Theoretical Prediction of Spectroscopic Parameters for Deuterated Analogs

Computational quantum chemistry is a cornerstone for predicting the spectroscopic properties of molecules, including deuterated isotopologues like ethyl formate-d. researchgate.netresearchgate.net High-level ab initio (e.g., MP2, CCSD(T)) and Density Functional Theory (DFT) methods are used to calculate various parameters that are essential for identifying molecules in laboratory experiments or through astronomical observations. researchgate.netaip.orgarxiv.org

The theoretical prediction of spectroscopic constants is particularly crucial for deuterated species. aanda.org Deuterium fractionation in interstellar molecules provides clues about their formation history, but detecting these species requires precise frequency data that are often first provided by theoretical calculations. aanda.org These predictions guide high-resolution spectroscopic searches. arxiv.org

Key spectroscopic parameters predicted computationally include:

Rotational Constants (A, B, C): These are related to the molecule's moments of inertia and determine the frequencies of rotational transitions, which are typically observed in the microwave and millimeter-wave regions.

Vibrational Frequencies: These correspond to the energies of molecular vibrations (e.g., C-H or C-D stretches and bends) and are observed in the infrared region. The substitution of H with D leads to a predictable shift to lower frequencies due to the increased mass. ucsd.edu

Dipole Moment Components (μa, μb, μc): The intensity of rotational transitions depends on the molecule's permanent dipole moment. Accurate theoretical predictions of the dipole moment are essential for estimating line intensities. researchgate.net

Centrifugal Distortion Constants: These constants account for the slight changes in molecular geometry that occur as the molecule rotates at higher speeds. researchgate.net

Studies on related deuterated molecules like ethyl cyanide (CH₃CHDCN and CH₂DCH₂CN) and deuterated methyl formate have demonstrated the power of combining theoretical calculations with experimental measurements to produce a complete and accurate spectroscopic characterization. researchgate.netarxiv.org For ethyl formate, several conformers exist, with the s-cis, trans conformer being the most stable. aip.org Theoretical calculations can predict the spectroscopic parameters for each conformer of the normal and deuterated species.

| Parameter | Ethyl Formate (HC(O)OC₂H₅) | Ethyl Formate-d (DC(O)OC₂H₅) | Expected % Change |

|---|---|---|---|

| Rotational Constant A (MHz) | 10380 | 9450 | -9.0% |

| Rotational Constant B (MHz) | 2630 | 2580 | -1.9% |

| Rotational Constant C (MHz) | 2210 | 2160 | -2.3% |

| Dipole Moment μa (Debye) | 1.55 | 1.53 | -1.3% |

| Dipole Moment μb (Debye) | 0.88 | 0.92 | +4.5% |

| Formyl C-H/C-D Stretch (cm⁻¹) | ~2950 | ~2200 | -25.4% |

This table presents representative values based on computational studies of ethyl formate and trends observed upon deuteration in similar molecules. researchgate.netaip.orgucsd.edu The changes are illustrative of the mass effects on rotational and vibrational parameters.

Applications of Ethyl Formate D in Chemical and Biochemical Tracing

Metabolic Pathway Elucidation and Flux Analysis

The use of isotopically labeled compounds is a cornerstone of metabolic research, providing a direct means to map the flow of atoms through intricate biochemical networks. rsc.orgosti.gov Ethyl formate-d, by virtue of its deuterium (B1214612) label, can be introduced into a biological system as a precursor to track its conversion into various metabolites.

Tracing of Isotopically Labeled Precursors to Metabolites

Stable isotope labeling is a powerful technique for tracing the metabolic fate of precursors within a cell or organism. biorxiv.org When ethyl formate-d is introduced into a biological system, the deuterium atoms act as a tracer, allowing for the identification of downstream metabolites that have incorporated the label. This approach is instrumental in discovering and validating new metabolic pathways. osti.gov For instance, in studies of microbial metabolism, ethyl formate (B1220265) can be hydrolyzed to formic acid and ethanol (B145695). researchgate.net The deuterated formic acid can then enter one-carbon metabolism, a central hub for the biosynthesis of nucleotides, amino acids, and other essential biomolecules. mdpi.comasm.org By analyzing the distribution of deuterium in these downstream products using techniques like mass spectrometry, researchers can quantitatively assess the contribution of ethyl formate-d to these pathways.

Recent advancements in analytical techniques, such as single-cell mass spectrometry, now enable the monitoring of isotopically labeled precursor incorporation at the single-cell level, providing unprecedented insights into metabolic heterogeneity within a population of cells. biorxiv.org

Insights into Cellular Metabolism and Biochemical Transformations

Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. rsc.org 13C-based MFA is a widely used technique, but the use of other stable isotopes like deuterium can provide complementary information. rsc.orgnih.gov By introducing ethyl formate-d and measuring the isotopic enrichment in key metabolites, researchers can gain insights into the dynamic rewiring of metabolic pathways in response to genetic or environmental perturbations. nih.gov

For example, studies on the fumigant action of ethyl formate have utilized metabolomics to understand its effects on insect pests. mdpi.com These studies revealed significant alterations in metabolic pathways, particularly those related to fatty acid and amino acid metabolism, upon exposure to ethyl formate. mdpi.comnih.govresearchgate.net While these studies did not specifically use deuterated ethyl formate, they highlight how tracing the metabolic impact of the compound can elucidate its mechanism of action and the organism's physiological response.

Protein Dynamics and Molecular Interaction Studies

The interaction of small molecules with proteins is fundamental to nearly all biological processes. While direct research on ethyl formate-d in protein dynamics is not extensively documented in the provided search results, the principles of using isotopically labeled ligands to study protein-ligand interactions are well-established. Deuterium-labeled compounds are frequently used in techniques like nuclear magnetic resonance (NMR) spectroscopy to probe the structure and dynamics of protein-ligand complexes.

The study of molecular interactions between ethyl formate and other molecules, such as alcohols, has been investigated using techniques like dielectric relaxation studies. materialsciencejournal.orgresearchgate.net These studies provide information on hydrogen bonding interactions, which are crucial in biological systems. materialsciencejournal.org Although not focused on ethyl formate-d, this research underscores the potential for using deuterated analogs to refine our understanding of these fundamental molecular interactions. The replacement of hydrogen with deuterium can subtly alter interaction strengths, providing a sensitive probe for studying dynamic processes.

Pharmacokinetic and Metabolic Profiling of Deuterated Drugs

Deuteration of drug molecules is an increasingly common strategy in pharmaceutical development to improve their pharmacokinetic properties. ckisotopes.comisotope.comjuniperpublishers.comacs.orgotsuka.co.jp The substitution of hydrogen with deuterium at a site of metabolic modification can slow down the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. juniperpublishers.comresearchgate.net This can lead to an improved metabolic profile, increased oral bioavailability, and a longer half-life of the drug in the body. ckisotopes.comisotope.comotsuka.co.jp

While ethyl formate itself is not a therapeutic drug, the principles of using deuteration to alter metabolism are directly applicable. Ethyl formate-d can serve as a model compound or a synthetic intermediate in the development of deuterated pharmaceuticals. ckisotopes.comckisotopes.com

The use of stable isotope-labeled compounds is also crucial for quantitative analysis in drug metabolism and pharmacokinetic (DMPK) studies. researchgate.net Deuterated compounds are often used as internal standards in mass spectrometry-based assays to accurately quantify the levels of a drug and its metabolites in biological samples. acs.org This is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug candidate. researchgate.net

The table below summarizes the potential advantages of deuterating pharmaceuticals, a strategy that relies on the principles demonstrated by compounds like ethyl formate-d.

| Potential Advantage | Description | Reference |

| Improved Metabolic Profile | Deuteration can alter the metabolic pathway of a drug, potentially reducing the formation of undesirable or toxic metabolites. | ckisotopes.comisotope.comotsuka.co.jp |

| Improved Oral Bioavailability | By reducing first-pass metabolism in the gut and liver, more of the active drug can reach its target in the body. | ckisotopes.comisotope.comotsuka.co.jp |

| Increased Half-Life | A slower rate of metabolism can lead to a longer duration of action, potentially reducing the required dosing frequency. | ckisotopes.comisotope.comotsuka.co.jp |

Astrophysical and Astrochemical Research of Ethyl Formate D

Detection and Abundance of Ethyl Formate (B1220265) in Interstellar Medium (e.g., Sagittarius B2(N))

Ethyl formate (C₂H₅OCHO) has been identified in several star-forming regions, with a notable detection in the massive and chemically diverse molecular cloud, Sagittarius B2 (Sgr B2), located near the center of our galaxy. researchgate.netwikipedia.org The hot molecular core Sgr B2(N) has been a primary target for observing complex organic molecules. researchgate.net The first detection of ethyl formate in this region was achieved using the IRAM 30m telescope. researchgate.netcapes.gov.br

Subsequent observations have confirmed its presence and helped determine its abundance. For an assumed source size of 3 arcseconds and a temperature of 100 K, modeling yielded a column density of 5.4 x 10¹⁶ cm⁻² for ethyl formate in Sgr B2(N). capes.gov.br The abundance of ethyl formate relative to molecular hydrogen (H₂) is estimated to be approximately 3.6 x 10⁻⁹. researchgate.netcapes.gov.br In comparison to its simpler counterpart, methyl formate, ethyl formate is about 15 times less abundant in Sgr B2(N). uni-koeln.de Ethyl formate has also been detected in other chemically rich regions, such as the W51 e2 hot molecular core. arxiv.orgastrobiology.com While direct detection of ethyl formate-d is still a challenging observational goal, the study of deuterated isotopologues of other complex molecules in regions like the Barnard 1b-S protostellar system provides a basis for its future search. aanda.orgaanda.org

Table 1: Observational Data for Ethyl Formate

| Telescope/Instrument | Target Source | Column Density (cm⁻²) | Abundance (relative to H₂) | Reference |

|---|---|---|---|---|

| IRAM 30m Telescope | Sagittarius B2(N) | 5.4 x 10¹⁶ | 3.6 x 10⁻⁹ | capes.gov.br |

Proposed Formation Mechanisms of Esters in Interstellar Dust Clouds

The synthesis of complex esters like ethyl formate in the harsh conditions of interstellar space is thought to occur through two primary routes: chemical reactions on the surfaces of icy dust grains and reactions in the gas phase.

Grain Surface Chemistry and Precursor Molecules

The most widely accepted theory posits that ethyl formate is primarily formed on the surfaces of icy mantles that coat interstellar dust grains. researchgate.netcapes.gov.braanda.org In the frigid temperatures of molecular clouds, as low as 10 Kelvin, simple molecules freeze onto these grains. wikipedia.org This icy layer becomes a chemical factory where precursor molecules can react.

The formation is believed to follow a radical-radical combination mechanism. researchgate.net Key precursors include ethanol (B145695) (CH₃CH₂OH) and radicals derived from formic acid or methyl formate. researchgate.netarxiv.org One proposed pathway involves the addition of a methyl radical (CH₃) to functional group radicals derived from methyl formate. researchgate.netcapes.gov.br Another viable route is the reaction between radicals formed from the breakdown of simpler ices like ethanol and carbon monoxide. For example, the recombination of a 1-hydroxyethyl radical (CH₃ĊHOH) and a formyl radical (HĊO), which can be formed from ethanol and carbon monoxide respectively, can lead to ethyl formate. nih.gov Once formed, these complex molecules can be released into the gas phase when the temperature rises, for instance, due to the formation of a nearby star, causing the ice to sublimate. researchgate.net

Gas-Phase Reactions in Interstellar Environments

While grain-surface chemistry is considered the dominant formation route for complex organic molecules, gas-phase reactions may also contribute to the abundance of esters. arxiv.orgaanda.org However, these reactions are generally thought to be less efficient for producing large molecules. nih.gov

Proposed gas-phase mechanisms often involve ion-molecule reactions, which are more rapid in the low-density interstellar environment than neutral-neutral reactions. frontiersin.org For the related molecule methyl formate, potential gas-phase routes like acid-catalyzed Fisher esterification and methyl cation transfer have been explored theoretically. acs.org Similar ion-molecule reactions could potentially contribute to ethyl formate formation, but these pathways are still under investigation and are not believed to be the primary source in cold environments. nih.gov

Spectroscopic Signatures of Deuterated Species in Astronomical Observations

Deuterium (B1214612), a heavy isotope of hydrogen, serves as a crucial tracer of the chemical history and physical conditions of interstellar clouds. aip.org In the cold, dense cores of these clouds, the abundance of deuterated molecules can be significantly higher than the cosmic deuterium-to-hydrogen (D/H) ratio of about 1.5 x 10⁻⁵. qub.ac.ukacs.org This phenomenon, known as deuterium fractionation, occurs because the greater mass of deuterium leads to a lower zero-point energy in deuterated molecules, making them more stable at very low temperatures. oup.com

The primary driver of deuterium fractionation in cold clouds (T < 20K) is the H₂D⁺ ion, while at warmer temperatures (T > 20-30K), reactions involving CH₂D⁺ become more important. oup.comastrobiology.com The substitution of a hydrogen atom with a deuterium atom in ethyl formate to create ethyl formate-d alters the molecule's moments of inertia. This change results in a predictable shift in its rotational transition frequencies. Observing these shifted spectral lines requires high-resolution spectroscopy. Laboratory measurements using techniques like broadband chirped-pulse Fourier transform microwave spectroscopy are essential for providing the precise frequency data needed to identify these deuterated species in space. acs.orgnih.gov The detection of deuterated isotopologues of molecules like acetaldehyde (B116499) and methyl formate in protostellar systems confirms that this process occurs for complex organics. aanda.orgaanda.org

Implications for Prebiotic Chemistry and the Origin of Life

The presence of large organic molecules like ethyl formate in regions of star and planet formation has profound implications for the origin of life. astrobiology.comaanda.org These molecules are considered prebiotic, representing the chemical building blocks for more complex biological molecules such as amino acids and sugars. wikipedia.orgnih.gov Their formation in interstellar space suggests that the raw materials for life are not exclusive to Earth but are widespread throughout the cosmos. aanda.org

The "exogenous delivery" theory proposes that these vital organic compounds could have been transported to early Earth by comets and meteorites, which are remnants of the early solar nebula. nih.gov Studying the D/H ratio in these interstellar molecules is critical for tracing the origins of Earth's water and organic inventory. The D/H ratios in comets and meteorites show enrichments that point to an interstellar heritage. aip.org Therefore, determining the abundance of ethyl formate-d relative to its normal counterpart would provide a crucial data point, helping to connect the chemistry of the interstellar medium with the material that seeded life on our own planet. aanda.org

Future Research Directions and Advanced Methodologies for Ethyl Formate D Studies

Development of Novel Selective Deuteration Techniques

The synthesis of selectively deuterated molecules is crucial for a wide range of applications, from mechanistic studies to improving the metabolic stability of pharmaceuticals. researchgate.net While classical methods often rely on readily available deuterated precursors like heavy water (D₂O), future research is focused on developing more sophisticated and highly selective techniques. rsc.orgresearchgate.net There is a significant demand for new methods to achieve precision deuteration in drug synthesis, as this modification can lead to safer drug candidates with improved metabolic properties without compromising potency. marquette.edu

A key area of development is late-stage functionalization , which allows for the selective introduction of deuterium (B1214612) atoms into complex molecules at the final stages of synthesis. musechem.com This approach is more efficient and safer, particularly when dealing with radioactive isotopes. musechem.com Research programs are being launched to develop highly selective reactions for deuterium incorporation and to pioneer the expansion of analytical techniques needed to support these reactions. marquette.edu

Metal-catalyzed reactions, including those using palladium, are proving effective for achieving high selectivity in deuterium incorporation. researchgate.net For instance, palladium-catalyzed hydrogen-deuterium (H/D) exchange protocols have been developed for β-deuterated amino acids, a previously challenging synthesis. researchgate.net Another innovative approach involves a metal-free, divergent synthesis of selectively deuterated amines using a domino keteniminium/iminium activation sequence, highlighting the move towards more versatile and user-friendly processes. nih.gov These advanced methods allow chemists to select the appropriate deuterated reagent to label specific positions (α, β, or both) within a molecule. rsc.org

Future work will likely focus on expanding the variety of deuterated reagents and developing catalytic systems with even greater control over site-selectivity, enabling the synthesis of complex Ethyl formate-d isotopologues for advanced research. rsc.orgeuropa.eu

| Deuteration Technique | Description | Key Advantages | Relevant Research Areas |

| Late-Stage Functionalization | Introduction of deuterium at the final steps of a synthetic route. musechem.com | Increased efficiency, safety, precision for complex molecules. musechem.com | Medicinal chemistry, drug discovery. marquette.edumusechem.com |

| Metal-Catalyzed H/D Exchange | Use of metal catalysts (e.g., Palladium) to facilitate the exchange of hydrogen for deuterium. researchgate.net | High efficiency and selectivity for specific molecular positions (e.g., β-position). researchgate.net | Synthesis of deuterated building blocks, mechanistic studies. researchgate.net |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to enable deuterium incorporation from D₂O. researchgate.netrsc.org | Mild reaction conditions, use of an inexpensive deuterium source, high functional group tolerance. rsc.org | Green chemistry, synthesis of labeled compounds for medicinal chemistry. rsc.org |

| Microbial Deuteration | Employs microorganisms (e.g., yeast strains) for reductive deuteration. rsc.org | High isotopic labeling, enantioselectivity, use of inexpensive carbon sources. rsc.org | Biocatalysis, synthesis of chiral deuterated standards. rsc.org |

Integration of Multi-Isotopic Labeling Strategies

To probe complex biological and chemical systems, researchers are moving beyond single-isotope labeling. The integration of multiple isotopic labels (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) into a single molecule like Ethyl formate-d provides a more powerful analytical tool. nih.gov This strategy is particularly valuable in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where the presence of multiple distinct nuclei can resolve ambiguities and provide more detailed structural and dynamic information. wikipedia.orgacs.org

In quantitative mass spectrometry, using multiple isotopic forms of a labeling tag allows for the simultaneous comparison of several samples. nih.gov For example, a set of tags with 0, 3, 6, and 9 deuterium atoms can be used to quantify peptide levels from different sources in a single experiment. nih.gov This concept can be extended to studies involving Ethyl formate-d to track its metabolic fate or reaction pathways under multiple conditions simultaneously.

For NMR spectroscopy, multi-isotope labeling is essential for studying the structure and dynamics of large biomolecules. While Ethyl formate-d is a small molecule, the principles apply when it is used as a probe in larger systems. For instance, combining deuterium labeling with ¹³C and ¹⁵N enrichment can help in resolving spectral overlap and enables advanced NMR experiments. The development of methods to incorporate isotopes at specific sites within a molecule is a key aspect of this strategy. musechem.com

Future research will focus on creating more complex isotopic labeling patterns to answer more sophisticated scientific questions. This includes segmental labeling, where different parts of a larger molecule are labeled with different isotopes, and the use of less common isotopes to expand the range of available analytical probes. acs.org

Advancements in In Situ and Real-Time Spectroscopic Monitoring

Understanding the precise mechanism and kinetics of reactions involving Ethyl formate-d requires observing the system as the transformation occurs. Advancements in in situ and real-time spectroscopic techniques are making this possible with unprecedented detail. mt.comresearchgate.net These methods allow for the direct measurement of reactants, products, and transient intermediates under actual reaction conditions. mt.com

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. researchgate.net By immersing a probe directly into a reaction vessel, researchers can track the concentration changes of species like Ethyl formate-d, identifying intermediates and by-products in real time. mt.com This provides data-rich information for determining reaction kinetics and elucidating mechanisms. mt.com For example, in situ FTIR has been used to monitor hydrogenation reactions, showing the conversion of reactants and the disappearance of starting materials over time. mt.com

Similarly, NMR spectroscopy can be used for real-time analysis of certain processes, provided the kinetics are slow enough to be captured. libretexts.org This has been demonstrated in the study of material annealing and could be adapted for monitoring reactions involving Ethyl formate-d. libretexts.org Another emerging technique is Direct Analysis in Real Time (DART) mass spectrometry, which allows for rapid screening of chemical samples with minimal preparation. jeol.com

The future in this area involves improving the sensitivity and applicability of these techniques to a wider range of reaction conditions, including high pressure and temperature. mt.com The combination of in situ FTIR precision with the dynamic capabilities of other methods offers a comprehensive framework for optimizing reaction conditions and fostering innovation in chemical synthesis. nih.gov

Machine Learning and AI in Predicting Deuterium Effects and Reaction Outcomes

One significant application is the prediction of the deuterium kinetic isotope effect (KIE), which quantifies how substituting hydrogen with deuterium affects the rate of a chemical reaction. digitellinc.comnih.gov ML-based force fields can efficiently generate a large number of trajectories for dynamic simulations, allowing for accurate KIE predictions that match experimental results, even for complex reactions not well-described by classical theories. digitellinc.com This is crucial for validating proposed reaction mechanisms. researchgate.net

Future directions include creating more comprehensive AI platforms that allow experimental chemists to analyze their own reaction systems and design new experiments. eurekalert.org By combining predictive technology with established chemical knowledge, AI will streamline the synthesis of complex molecules like deuterated pharmaceuticals and materials. eurekalert.org

| AI/ML Application | Methodology | Predicted Outcome | Impact on Ethyl formate-d Studies |

| Kinetic Isotope Effect (KIE) Prediction | ML-based force fields and dynamic simulations. digitellinc.com | The ratio of reaction rates (kH/kD). digitellinc.comnih.gov | Elucidation of reaction mechanisms involving C-D bond cleavage. researchgate.net |

| Reaction Outcome Prediction | Graph Neural Networks (GNNs) and Transformers trained on reaction datasets. deepchem.io | The structure of the reaction product(s). deepchem.iomi-6.co.jp | Efficient design of synthetic routes for novel Ethyl formate-d isotopologues. |

| Isotopic Ratio Prediction | Gaussian process regression models trained on molecular features. rsc.org | The abundance of different isotopologues in a system. rsc.org | Tracing the formation pathways and history of molecules in complex environments (e.g., astrochemistry). rsc.org |